N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2S/c1-23(2)18(16-12-26-19-7-5-4-6-14(16)19)11-22-20(24)15-10-13(25-3)8-9-17(15)21/h4-10,12,18H,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZDMALTWWBXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC(=C1)OC)Br)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-alkynylthiophenes with sulfur reagents . The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using dimethylamine. The final step involves the bromination and methoxylation of the benzamide group under controlled conditions using bromine and methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethoxybenzamide group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets within cells. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting kinase activity and modulating signaling pathways. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares key features with several benzamide and carboxamide derivatives reported in the literature:
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on molecular formula.
Key Research Findings and Comparative Analysis
Substituent Effects on Bioactivity: The bromo substituent in the target compound may enhance binding affinity compared to chloro analogs like etobenzanid, as halogens influence electronic density and steric interactions . The methoxy group at position 5 could improve solubility relative to purely hydrophobic analogs (e.g., diflufenican’s trifluoromethylphenoxy group) .
the target’s benzamide core .
Pharmacokinetic Considerations: The dimethylaminoethyl chain in the target compound likely enhances solubility and CNS penetration compared to diethylamino or morpholino groups (e.g., compounds in ) . Metabolic stability may be superior to pyrrolidinyl-containing analogs (), as dimethylamino groups are less prone to oxidative degradation .
Synthetic Accessibility: The target compound’s synthesis may parallel routes for ’s benzamide, involving condensation of substituted benzoyl chlorides with amino alcohols. However, the benzothiophene incorporation requires specialized coupling steps .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 440.4 g/mol. Its structure features a benzothiophene moiety, a dimethylamino group, and a bromo-substituted methoxybenzamide structure, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.4 g/mol |
| CAS Number | 2034300-08-6 |
| Structural Features | Benzothiophene core, dimethylamino group, bromo and methoxy groups |
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophenol and appropriate acetylene derivatives.
- Introduction of the Dimethylaminoethyl Group : Alkylation reactions using dimethylamine are performed to introduce this group.
- Final Acylation : The intermediate is acylated with 2-bromo-5-methoxybenzoyl chloride under basic conditions to yield the target compound.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzothiophene moiety is known to interact with enzyme active sites, while the dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions. The bromo and methoxy groups contribute to the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its potential applications include:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo studies.
- Neuropharmacological Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
- Antitumor Activity : In a study examining the effects on breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, indicating strong antitumor potential .
- Mechanistic Insights : Another investigation into its mechanism revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .
- Neuroprotective Effects : Research evaluating its effects on neuronal cells indicated that it may protect against oxidative stress-induced damage by upregulating antioxidant enzymes .
Q & A
Q. How can the synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide be optimized to improve yield and purity?
- Methodological Answer : Key steps include:
- Intermediate Preparation : Use 5-bromo-2-methoxybenzoic acid as a precursor, reacting with thionyl chloride to form the acyl chloride intermediate (critical for amide bond formation) .
- Amide Coupling : Employ coupling agents like HATU or DCC in anhydrous DMF under nitrogen to minimize hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification : Use preparative HPLC with a C18 column (gradient: 0.1% TFA in H₂O/ACN) to isolate the final compound. Confirm purity (>95%) via LC-MS and ¹H NMR .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the benzothiophene (δ 7.2–7.8 ppm aromatic protons), dimethylamino group (δ 2.3 ppm singlet), and methoxy substituent (δ 3.8 ppm) .
- HRMS : Validate molecular weight (e.g., m/z calculated for C₂₁H₂₂BrN₂O₂S: 477.0521) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial potential?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL). Include DMSO as a negative control and ciprofloxacin as a positive control .
- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining after 24-hour exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data between cancer cell lines and non-malignant cells?
- Methodological Answer :
- Selectivity Index (SI) : Calculate SI (IC₅₀ non-malignant / IC₅₀ cancer) for lines like HeLa (cancer) vs. HEK293 (non-malignant). A low SI (<2) suggests non-specific toxicity .
- Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant cells. Prioritize pathways like apoptosis (e.g., Bcl-2, caspase-3) .
Q. What strategies are recommended to analyze the impact of substituents (e.g., bromo, methoxy) on bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing bromo with chloro or methoxy with hydroxy) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare electron-withdrawing (bromo) vs. electron-donating (methoxy) effects on binding to target proteins (e.g., kinase enzymes) .
Q. How can crystallographic data address discrepancies in proposed molecular conformations?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: CH₃OH/CHCl₃ 1:1). Resolve torsion angles between the benzothiophene and benzamide moieties to validate DFT-predicted geometries .
- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H⋯O) stabilizing the crystal lattice, which may correlate with solubility .
Q. What experimental approaches can reconcile solubility limitations with observed in vivo efficacy?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility. Evaluate hydrolysis kinetics in simulated physiological buffers .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) and assess bioavailability via HPLC plasma profiling in rodent models .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in enzyme inhibition assays (e.g., PFOR vs. kinase targets)?
- Methodological Answer :
- Orthogonal Assays : Validate PFOR inhibition via NADH oxidation assays and kinase activity via ADP-Glo™. Use selective inhibitors (e.g., nitazoxanide for PFOR) to confirm target specificity .
- Off-Target Screening : Employ thermal shift assays (TSA) to identify unintended protein interactions .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
